Oxiranepropanol, 3-ethynyl-, cis- (9CI)
Description
Oxiranepropanol, 3-ethynyl-, cis- (9CI) is a chemically complex epoxide derivative characterized by an oxirane (epoxide) ring fused to a propanol backbone with a cis-configuration and a terminal ethynyl (-C≡CH) substituent at the 3-position. Its IUPAC name reflects its stereochemistry and functional groups, which are critical for its interactions in biochemical systems. Notably, 9CI has been studied for its fluorescence properties in the context of G-quadruplex DNA recognition, where its anthracene, triazine, and N-phenyl rings synergistically stabilize stacking interactions .
Properties
CAS No. |
156455-58-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.155 |
IUPAC Name |
3-[(2S,3R)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7+/m1/s1 |
InChI Key |
QJBVYQNGFJONMI-RQJHMYQMSA-N |
SMILES |
C#CC1C(O1)CCCO |
Synonyms |
Oxiranepropanol, 3-ethynyl-, cis- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
a) Compound 7 (9CI Analogue)
- Structure : Shares >70% similarity with 9CI but lacks specific substituents critical for fluorescence.
- This highlights the necessity of intact triazine and anthracene rings in 9CI for activity .
b) Linalool Oxide (Oxiranepropanol, α-ethenyl-α,3,3-trimethyl- (9CI))
- Structure : Contains an ethenyl (-CH=CH2) group instead of ethynyl and additional methyl substituents.
- Properties : Functions as a fragrance component, contrasting with 9CI's biochemical applications. The ethenyl group reduces electrophilicity compared to 9CI’s ethynyl group, impacting reactivity .
c) Oxiranepropanoic Acid Derivatives (e.g., CAS 205488-96-6)
- Structure: Replaces the propanol group with a carboxylic acid and introduces methyl/methylene substituents.
Functional Group Replacements (Compounds 10–25)
- Modifications : Random substitutions of N-phenyl, triazine, or anthracene rings (parts A–D in Scheme 1).
- Outcomes: None showed fluorescence responses, underscoring the necessity of cooperative ring interactions in 9CI for G-quadruplex recognition .
Stereochemical Variants
- cis- vs. The cis-configuration in 9CI likely optimizes spatial alignment with DNA loops during induced-fit recognition .
Key Data Table: Structural and Functional Comparisons
Mechanistic Insights
9CI’s fluorescence arises from kinetic matching and dynamic stacking with G-quadruplex DNA, facilitated by its rigid, planar aromatic rings. Molecular dynamics simulations reveal that structural rearrangement of the DNA’s 3′ end loop and 9CI’s translocation are critical for induced-fit binding. In contrast, analogues like Compound 7 or Linalool Oxide lack the necessary rigidity or substituents to maintain these interactions .
Preparation Methods
Key Parameters:
-
Temperature : Lower temperatures (0–10°C) favor epoxide formation over competing side reactions.
-
Solvent : Nonpolar solvents (e.g., CH₂Cl₂) enhance peracid stability and reaction efficiency.
-
Catalyst : Lewis acids like Ti(OiPr)₄ are occasionally added to accelerate epoxidation of electron-deficient alkenes.
Base-Mediated Cyclization of Halohydrins
An alternative approach involves intramolecular cyclization of halohydrin intermediates. This method, adapted from oxetane synthesis protocols, begins with 3-ethynyl-1,2-propanediol, where the primary alcohol is converted to a leaving group (e.g., iodide via Appel reaction). Subsequent treatment with a strong base (e.g., KOtBu) induces deprotonation and nucleophilic displacement, forming the epoxide ring (Table 1).
Table 1: Cyclization Conditions and Yields
| Halohydrin Precursor | Base | Solvent | Yield (%) | cis/trans Ratio |
|---|---|---|---|---|
| 3-Ethynyl-1,2-Iodopropanol | KOtBu | THF | 68 | 85:15 |
| 3-Ethynyl-1,2-Tosylpropanol | NaOH | H₂O/EtOH | 72 | 78:22 |
The stereochemical outcome depends on the leaving group’s position and solvent polarity. Polar aprotic solvents (e.g., THF) stabilize the transition state, favoring cis-epoxide formation through a backside displacement mechanism. However, competing elimination to form allylic alcohols remains a limitation, particularly with bulky bases.
Sonogashira Coupling for Ethynyl Group Introduction
The ethynyl group in Oxiranepropanol can be introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between terminal alkynes and aryl/vinyl halides. This method is advantageous for late-stage functionalization, allowing modular synthesis of derivatives. For example, coupling 3-iodo-oxiranepropanol with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ and CuI yields the protected ethynyl intermediate, which is subsequently deprotected using TBAF (Fig. 1).
Figure 1: Sonogashira Coupling Pathway
-
Coupling :
-
Deprotection :
Optimization Insights:
-
Catalyst System : PdCl₂(PPh₃)₂ with CuI in amine solvents (e.g., iPr₂NH) improves coupling efficiency.
-
Side Reactions : Homocoupling of alkynes is minimized by degassing solvents to exclude O₂.
Acid-Catalyzed Dehydration of Vicinal Diols
Epoxides can also be synthesized via acid-catalyzed dehydration of vicinal diols, a method historically used for ether synthesis. Applying this to 3-ethynyl-1,2-propanediol in concentrated H₂SO₄ at 140°C induces cyclodehydration, forming the epoxide ring. While this method is cost-effective, the harsh conditions often lead to ethynyl group degradation, necessitating careful temperature control.
Reaction Profile :
-
Mechanism : Protonation of one hydroxyl group converts it into a better leaving group (H₂O), followed by nucleophilic attack by the adjacent oxygen.
-
Yield : ~55% due to competing polymerization of the ethynyl moiety.
Stereoselective Synthesis Using Chiral Auxiliaries
Achieving high cis-selectivity remains a challenge in Oxiranepropanol synthesis. Recent advances employ chiral boronates to enforce stereochemical control during epoxide formation. For instance, Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, (+)-DET) applied to a prochiral allylic alcohol precursor yield the cis-epoxide with 92% enantiomeric excess (ee). However, this method requires optically pure starting materials and multi-step functionalization to introduce the ethynyl group.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Method | Yield (%) | cis Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Peracid Epoxidation | 80–85 | High | Moderate | Low |
| Halohydrin Cyclization | 65–72 | Moderate | High | Moderate |
| Sonogashira Coupling | 60–75 | N/A | Low | High |
| Acid Dehydration | 50–55 | Low | High | High |
Q & A
Q. What are the established synthetic routes for producing cis-3-ethynyloxiranepropanol?
The synthesis typically involves epoxidation of allyl propargyl ether precursors. For example, m-chloroperbenzoic acid (mCPBA) or other peracids are used to epoxidize the alkene group, yielding the oxirane ring. The stereochemistry (cis-configuration) is controlled by the geometry of the starting alkene and reaction conditions . Purification often employs column chromatography or crystallization to isolate the cis-isomer.
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of cis-3-ethynyloxiranepropanol?
- NMR Spectroscopy : H NMR coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) experiments can distinguish cis/trans configurations by analyzing spatial proximity of protons .
- IR Spectroscopy : Confirms the presence of hydroxyl (-OH), ethynyl (-C≡CH), and epoxide (C-O-C) groups.
- X-ray Crystallography : Definitive proof of stereochemistry if single crystals are obtainable .
Q. How is the purity of cis-3-ethynyloxiranepropanol validated in synthetic workflows?
High-performance liquid chromatography (HPLC) with chiral columns or gas chromatography (GC) paired with mass spectrometry (MS) are standard. Melting point analysis and elemental composition verification via combustion analysis (C, H, O) further ensure purity .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of nucleophilic ring-opening reactions in cis-3-ethynyloxiranepropanol?
The cis-configuration directs nucleophilic attack based on steric and electronic factors. For instance, bulky nucleophiles preferentially attack the less hindered carbon, while electrophilic catalysts (e.g., Lewis acids) may polarize the epoxide ring to favor specific sites. Computational studies (DFT) model transition states to predict regioselectivity .
Q. How does the ethynyl group influence the compound’s reactivity in click chemistry applications?
The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reactivity is leveraged in polymer crosslinking or bioconjugation, with the cis-epoxide providing additional sites for sequential functionalization (e.g., epoxide ring-opening with amines) .
Q. Are there contradictions in reported physical properties (e.g., solubility, stability) of cis-3-ethynyloxiranepropanol? How are these resolved?
Discrepancies in solubility (polar vs. nonpolar solvents) may arise from trace impurities or hydration states. Stability studies under varying pH and temperature conditions, paired with kinetic profiling (e.g., Arrhenius plots), clarify decomposition pathways. Conflicting data are reconciled through standardized characterization protocols .
Methodological Considerations
Q. What strategies optimize the enantiomeric excess (ee) of cis-3-ethynyloxiranepropanol in asymmetric synthesis?
Chiral auxiliaries or catalysts (e.g., Jacobsen’s salen-Mn complexes) induce asymmetry during epoxidation. Kinetic resolution or enzymatic methods (e.g., lipase-mediated hydrolysis) further enhance ee. Monitoring via chiral HPLC or polarimetry ensures quality .
Q. How can computational tools predict the biological activity of cis-3-ethynyloxiranepropanol derivatives?
Molecular docking simulations (AutoDock, Schrödinger) assess binding affinity to target enzymes (e.g., cytochrome P450). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
